5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
This compound is a pyrazolo[3,4-d]pyrimidin-4-one derivative featuring a 1,2,4-oxadiazole moiety substituted with a 4-bromophenyl group at position 3 and a 4-methylphenyl group at position 1 of the pyrazole ring. Its molecular formula is C₁₉H₁₅BrN₄O, with a monoisotopic mass of 394.0429 and an average mass of 395.26 g/mol .
Properties
IUPAC Name |
5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN6O2/c1-13-2-8-16(9-3-13)28-20-17(10-24-28)21(29)27(12-23-20)11-18-25-19(26-30-18)14-4-6-15(22)7-5-14/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOZJHWJARNKGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the reaction of an appropriate nitrile with hydroxylamine hydrochloride under acidic conditions.
Coupling reactions: The oxadiazole intermediate is then coupled with a pyrazolo[3,4-d]pyrimidin-4-one derivative through a series of condensation reactions, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the oxadiazole ring can lead to the formation of amines.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a polar aprotic solvent.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In medicinal chemistry, 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer and inflammatory disorders.
Industry
Industrially, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following analysis compares the target compound with pyrazolo[3,4-d]pyrimidin-4-one derivatives sharing analogous scaffolds or substituents, focusing on biological activity, pharmacokinetics, and structural modifications.
Anticancer Activity
Pyrazolo[3,4-d]pyrimidin-4-one derivatives are widely explored as kinase inhibitors. Key comparisons include:
- Key Findings: Compound 10e exhibited potent activity against MCF-7 cells, attributed to the electron-deficient 4-nitrobenzylideneamino group enhancing DNA intercalation . The quinoline-fused derivative 11j demonstrated dual PDE5 inhibition and apoptosis induction, highlighting the impact of fused aromatic systems on target selectivity .
Antifungal Activity
Substituents at positions 5 and 6 significantly influence antifungal potency:
- Key Findings :
Anti-Inflammatory Activity
Lipophilicity (C log P) correlates with anti-inflammatory efficacy:
- Key Findings :
Pharmacokinetic Properties
Pyrazolo[3,4-d]pyrimidin-4-ones often exhibit poor aqueous solubility. Nanoformulations address this limitation:
- Key Findings: Liposomal encapsulation (LP-2) enhanced solubility and sustained release, making it viable for intravenous administration .
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